"Chemical and physical properties of Pentyl 4-hydroxybenzoate"
"Chemical and physical properties of Pentyl 4-hydroxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl 4-hydroxybenzoate, also known as pentylparaben, is an alkyl ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. This technical guide provides an in-depth overview of the chemical and physical properties of Pentyl 4-hydroxybenzoate, along with detailed experimental protocols, and explores its biological activities and potential mechanisms of action.
Chemical and Physical Properties
Pentyl 4-hydroxybenzoate is a white crystalline solid that is insoluble in water but soluble in organic solvents like chloroform and methanol.[1] The key chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of Pentyl 4-hydroxybenzoate
| Property | Value |
| IUPAC Name | pentyl 4-hydroxybenzoate |
| Synonyms | Amylparaben, n-Pentyl p-hydroxybenzoate, Pentyl paraben |
| CAS Number | 6521-29-5[2] |
| Molecular Formula | C₁₂H₁₆O₃[2] |
| Molecular Weight | 208.25 g/mol [3] |
| InChI Key | ZNSSPLQZSUWFJT-UHFFFAOYSA-N[2] |
| SMILES | CCCCCCOC(=O)C1=CC=C(O)C=C1[3] |
Table 2: Physical Properties of Pentyl 4-hydroxybenzoate
| Property | Value |
| Melting Point | 36-40 °C[1] |
| Boiling Point | 197-200 °C at 10 mmHg[1] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol[1] |
| Appearance | White to cream or pale brown crystals, powder, or fused solid[4] |
Spectral Data
Mass Spectrometry
The mass spectrum of Pentyl 4-hydroxybenzoate is available through the NIST WebBook, providing valuable information for its identification.[5]
Infrared (IR) Spectroscopy
The NIST WebBook also provides the gas-phase infrared spectrum of Pentyl 4-hydroxybenzoate, which can be used to identify its functional groups.[6]
Experimental Protocols
Synthesis of Pentyl 4-hydroxybenzoate
A general and efficient method for the synthesis of p-hydroxybenzoic acid esters, which can be adapted for Pentyl 4-hydroxybenzoate, involves the direct esterification of p-hydroxybenzoic acid with the corresponding alcohol in the presence of an acid catalyst and an azeotropic agent to remove water.[7]
Materials:
-
p-Hydroxybenzoic acid
-
Pentanol (Amyl alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (azeotropic agent)
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a Dean-Stark apparatus, combine p-hydroxybenzoic acid, an excess of pentanol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (i.e., no more water is collected), cool the reaction mixture.
-
Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Pentyl 4-hydroxybenzoate by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing
The antimicrobial activity of Pentyl 4-hydroxybenzoate can be evaluated using standard methods such as broth microdilution or disk diffusion assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Stock Solution: Prepare a stock solution of Pentyl 4-hydroxybenzoate in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Serially dilute the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of Pentyl 4-hydroxybenzoate that completely inhibits the visible growth of the microorganism.
Biological Activity and Signaling Pathways
Antimicrobial Mechanism of Action
Parabens, including Pentyl 4-hydroxybenzoate, exert their antimicrobial effects through multiple mechanisms. The primary mode of action is believed to be the disruption of microbial membrane transport processes.[11] Their lipophilic nature allows them to partition into the cell membrane, altering its fluidity and function. Additionally, parabens have been shown to inhibit the synthesis of DNA and RNA, as well as key enzymes like ATPases and phosphotransferases in some bacterial species.[12]
Mitochondrial Effects
Studies on other parabens, such as propylparaben, have indicated that they can induce mitochondrial dysfunction.[13] This is thought to occur through the induction of the mitochondrial permeability transition (MPT), leading to mitochondrial swelling, depolarization of the mitochondrial membrane, and uncoupling of oxidative phosphorylation.[11] This ultimately results in a depletion of cellular ATP, contributing to cytotoxicity. The potency of this effect appears to increase with the length of the alkyl chain, suggesting that Pentyl 4-hydroxybenzoate may have a significant impact on mitochondrial function.[13]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pentyl 4-hydroxybenzoate [stenutz.eu]
- 3. Pentyl 4-hydroxybenzoate analytical standard 6521-29-5 [sigmaaldrich.com]
- 4. Pentyl 4-hydroxybenzoate | C12H16O3 | CID 23019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. Protection of Mitochondrial Potential and Activity by Oxyprenylated Phenylpropanoids [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. woah.org [woah.org]
- 11. Role of mitochondrial membrane permeability transition in p-hydroxybenzoate ester-induced cytotoxicity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of p-hydroxybenzoate ester-induced mitochondrial dysfunction and cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
